molecular formula C18H18N4OS B2473641 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478076-86-7

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No. B2473641
M. Wt: 338.43
InChI Key: LFMVSHKKCBLGGM-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a unique chemical that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product. Therefore, the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The linear formula of this compound is C30H27N5O2 . This indicates that the molecule is composed of 30 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented in the available resources . Further analysis would require specific experimental data.

Scientific Research Applications

Generation of Structurally Diverse Libraries

A study by Roman (2013) explored the use of a similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material for various alkylation and ring closure reactions. This process led to the generation of a diverse library of compounds, indicating the potential of such compounds in the synthesis of varied chemical structures (Roman, 2013).

Corrosion Inhibition

Ichchou et al. (2019) investigated sulfonohydrazide derivatives, closely related to the compound , as corrosion inhibitors for carbon steel in acidic media. These derivatives showed effectiveness as corrosion inhibitors, suggesting potential industrial applications (Ichchou et al., 2019).

Crystal Structure and Bioassay Studies

Al-Hourani et al. (2016) synthesized a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and determined its structure via X-ray crystallography. They also conducted molecular docking and bioassay studies to explore its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Antimicrobial and Antitumor Activities

Swarnkar et al. (2014) explored the synthesis of N, N-dimethylaniline containing pyrazole derivatives, which were screened for their antibacterial and antifungal activities. This points towards potential pharmaceutical applications for similar compounds (Swarnkar et al., 2014).

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-21(2)15-7-5-14(6-8-15)13-19-20-18(23)17-16(9-12-24-17)22-10-3-4-11-22/h3-13H,1-2H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMVSHKKCBLGGM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324795
Record name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

CAS RN

478076-86-7
Record name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.